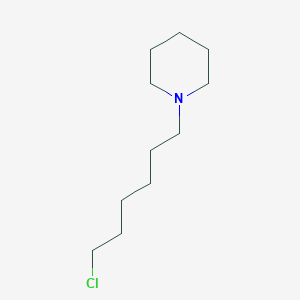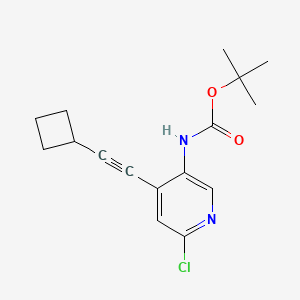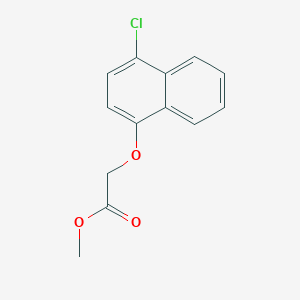
7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one is a synthetic organic compound that belongs to the class of naphthyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 3,5-dimethoxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the chloro group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, subject to further research and clinical trials.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or DNA, affecting cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
7-chloro-1-methyl-1,6-naphthyridin-2(1H)-one: Lacks the 3,5-dimethoxyphenyl group.
3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2(1H)-one: Lacks the chloro group.
7-chloro-3-phenyl-1-methyl-1,6-naphthyridin-2(1H)-one: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both the chloro group and the 3,5-dimethoxyphenyl group might confer unique biological activities or chemical reactivity, distinguishing it from similar compounds.
特性
分子式 |
C17H15ClN2O3 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C17H15ClN2O3/c1-20-15-8-16(18)19-9-11(15)6-14(17(20)21)10-4-12(22-2)7-13(5-10)23-3/h4-9H,1-3H3 |
InChIキー |
ORFZVHQGCSYHGV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=CC(=C3)OC)OC)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














